molecular formula C12H18N2O B13629390 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1h)-one

Cat. No.: B13629390
M. Wt: 206.28 g/mol
InChI Key: WAGIYDZZJNMVJQ-UHFFFAOYSA-N
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Description

5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one (CAS: 1525578-89-5) is a pyridinone derivative characterized by a cyclopentylmethyl substituent at the N1 position, a methyl group at C4, and an amino group at C3. The cyclopentylmethyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

5-amino-1-(cyclopentylmethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-9-6-12(15)14(8-11(9)13)7-10-4-2-3-5-10/h6,8,10H,2-5,7,13H2,1H3

InChI Key

WAGIYDZZJNMVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the amino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, the compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for therapeutic applications.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (N1 Position) CAS Number Key Features
5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one Cyclopentylmethyl 1525578-89-5 High lipophilicity
5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one 5-Hydroxypentyl 1511584-92-1 Hydroxyl group increases solubility
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1H)-one 4-Hydroxybutyl 1526505-67-8 Moderate hydrophilicity
5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1H)-one 3-Methoxypropyl 1367113-86-7 Ether linkage enhances stability
5-Amino-1-(4-chlorobenzyl)pyridin-2(1H)-one 4-Chlorobenzyl CID 20120796 Halogen introduces electron withdrawal

Key Observations :

  • Solubility : Hydroxyalkyl analogs (e.g., 5-hydroxypentyl) exhibit improved aqueous solubility due to polar hydroxyl groups, which may enhance bioavailability .
  • Electronic Effects: The 4-chlorobenzyl substituent introduces electron-withdrawing effects, altering the pyridinone ring’s electron density and reactivity .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: Amino and carbonyl (C=O) stretches are consistent across analogs. For example, the C=O band in 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (a pyrimidinone analog) appears at 1653 cm⁻¹, similar to pyridinones .
  • X-ray Crystallography: Pyridinone and pyrimidinone derivatives exhibit non-planar conformations due to steric effects from substituents. For instance, the title compound in shows dihedral angles >30° between aromatic rings .

Biological Activity

5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H18N2OC_{11}H_{18}N_{2}O with a molecular weight of 210.27 g/mol. The compound features a pyridine ring substituted with an amino group and a cyclopentylmethyl group, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) at certain receptor sites. For instance, studies on pyrazol-4-yl-pyridine derivatives show that they can enhance the binding affinity of acetylcholine (ACh) at the M4 muscarinic receptor, suggesting that similar mechanisms may be applicable to our compound of interest .

Pharmacological Effects

  • Cognitive Enhancement : Compounds in this class are being investigated for their potential to improve cognitive function by modulating cholinergic signaling pathways.
  • Neuroprotective Effects : There is evidence suggesting that PAMs can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of related compounds demonstrated that modifications to the cyclopentylmethyl group significantly affected the binding affinity and efficacy at the M4 receptor. For example, the introduction of different alkyl substituents led to variations in potency, with certain derivatives showing up to a 50-fold increase in ACh affinity .

CompoundBinding Affinity (pK)Efficacy (log α)
Compound A6.31.38
Compound B6.51.74
This compoundTBDTBD

Case Study 2: Neuropharmacological Assessment

In a controlled study assessing the neuropharmacological effects of similar compounds, it was found that they could significantly enhance cognitive performance in animal models. The study measured parameters such as memory retention and learning speed, revealing promising results for compounds acting on the cholinergic system .

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